molecular formula C17H24Cl2O3 B2889210 2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate CAS No. 2225144-74-9

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate

Cat. No.: B2889210
CAS No.: 2225144-74-9
M. Wt: 347.28
InChI Key: GDOPTAFJSBSFEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,6-dichlorophenoxy)propanoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to plant growth regulation and herbicidal activity.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the formulation of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate involves its interaction with specific molecular targets in plants. It acts as an auxin mimic, disrupting normal plant growth processes. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A selective herbicide used for broadleaf weed control.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its effectiveness against broadleaf weeds.

Uniqueness

2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate is unique due to its specific ester structure, which enhances its lipophilicity and allows for better absorption and translocation within plants. This structural feature makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-ethylhexyl 2-(2,6-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2O3/c1-4-6-8-13(5-2)11-21-17(20)12(3)22-16-14(18)9-7-10-15(16)19/h7,9-10,12-13H,4-6,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPTAFJSBSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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